2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClINO . It belongs to the class of heterocyclic building blocks, specifically piperidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride are not fully detailed in the search results. The boiling point is not provided . More comprehensive information about its physical and chemical properties might be available in specialized databases or scientific literature.Scientific Research Applications
Applications in Environmental Studies
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, structurally related to piperidine derivatives through their aromatic nature and application in pharmaceuticals, have been extensively studied for their environmental fate. Despite efficient wastewater treatments, parabens persist in effluents and surface waters, primarily due to continuous introduction via consumer products. This persistence emphasizes the need for further environmental impact studies of similar compounds, including piperidine derivatives like "2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride" (Haman et al., 2015).
Antioxidant Properties and Analysis
Analytical Methods Used in Determining Antioxidant Activity Research on antioxidants, including methods for determining antioxidant activity, is crucial for understanding the potential health benefits of compounds, including piperidine derivatives. The study by Munteanu and Apetrei (2021) offers insights into various tests and methodologies for evaluating antioxidant activities, which could be relevant for assessing the biological activities of "2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride" and similar compounds (Munteanu & Apetrei, 2021).
Pharmaceutical Applications
Donepezil A Clinical Review of Current and Emerging Indications
Donepezil, a piperidine derivative, has demonstrated significant improvement in cognition, function, and daily living activities in patients with Alzheimer's and vascular dementia. This review underscores the therapeutic potential of piperidine derivatives in neurology, suggesting a similar exploration for "2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride" might yield valuable insights into its clinical applications (Román & Rogers, 2004).
Environmental Remediation
Applications of Redox Mediators in the Treatment of Organic Pollutants The study by Husain and Husain (2007) on enzymatic remediation of organic pollutants, facilitated by redox mediators, highlights the potential of compounds, including piperidine derivatives, in environmental cleanup efforts. This research area might provide insights into the utility of "2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride" in similar applications (Husain & Husain, 2007).
properties
IUPAC Name |
2-[2-[(4-iodophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNROWVHVGJGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=C(C=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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